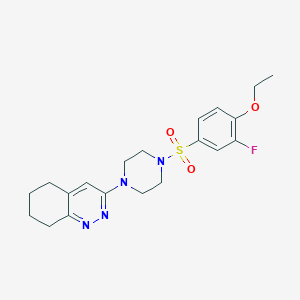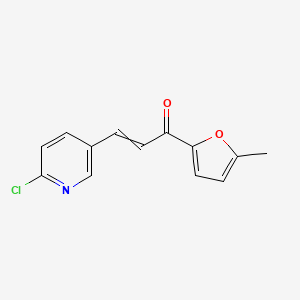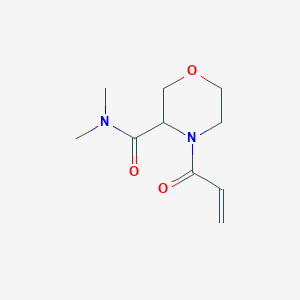![molecular formula C19H19ClN2O5 B2849292 N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 2034351-96-5](/img/structure/B2849292.png)
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorobenzaldehyde with a suitable hydroxypropylamine to form the corresponding Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxalamide compound. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives.
科学研究应用
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
作用机制
The mechanism of action of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties might result from the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N1-(3-(4-chlorophenyl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
- N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)oxalamide
- N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)oxalamide
Uniqueness
What sets N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide apart from similar compounds is its specific substitution pattern and the presence of both a chlorophenyl group and a dihydrobenzo[b][1,4]dioxin moiety. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c20-13-3-1-2-12(10-13)15(23)6-7-21-18(24)19(25)22-14-4-5-16-17(11-14)27-9-8-26-16/h1-5,10-11,15,23H,6-9H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZQGPEMFVVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2849211.png)
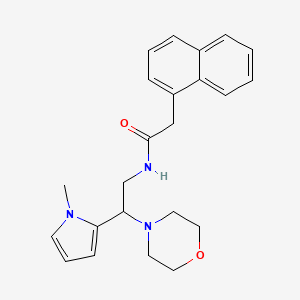
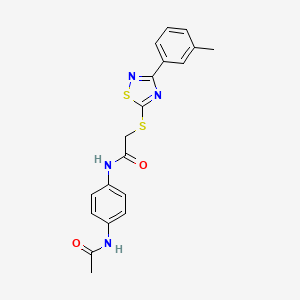
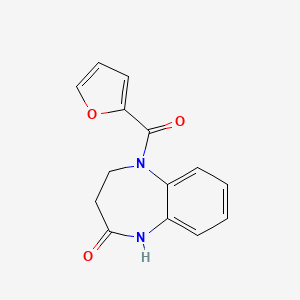
![6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849217.png)
![3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2849218.png)
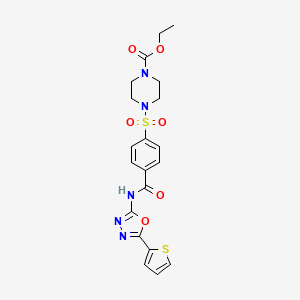
![Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2849221.png)
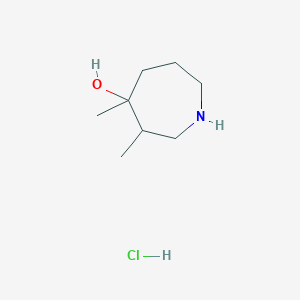
![(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2849224.png)
